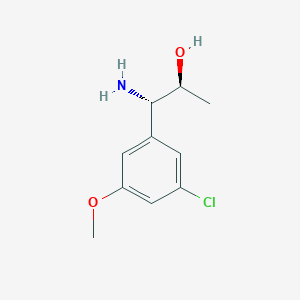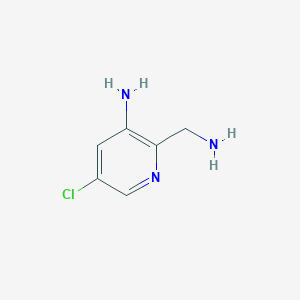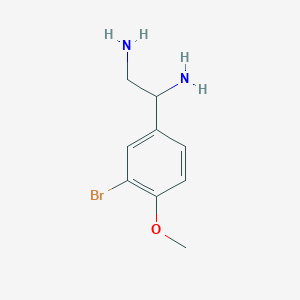
Rel-(1r,4r)-4-((2-amino-3,5-dibromobenzyl)(hydroxy)amino)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1r,4r)-4-((2-amino-3,5-dibromobenzyl)(hydroxy)amino)cyclohexan-1-ol is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with amino, hydroxy, and dibromobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1r,4r)-4-((2-amino-3,5-dibromobenzyl)(hydroxy)amino)cyclohexan-1-ol typically involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization. Common synthetic routes include:
Formation of the Cyclohexane Ring: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of Amino and Hydroxy Groups: Amination and hydroxylation reactions are employed to introduce the amino and hydroxy groups onto the cyclohexane ring.
Attachment of Dibromobenzyl Group: The dibromobenzyl group is introduced through substitution reactions, often using brominated benzyl halides as starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
Rel-(1r,4r)-4-((2-amino-3,5-dibromobenzyl)(hydroxy)amino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the amino group to an amine.
Substitution: The dibromobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield cyclohexanone derivatives, while substitution reactions can produce a variety of dibromobenzyl-substituted compounds.
Scientific Research Applications
Rel-(1r,4r)-4-((2-amino-3,5-dibromobenzyl)(hydroxy)amino)cyclohexan-1-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Biological Studies: It is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials and catalysts.
Mechanism of Action
The mechanism by which Rel-(1r,4r)-4-((2-amino-3,5-dibromobenzyl)(hydroxy)amino)cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s structure allows it to modulate these targets, leading to various biological effects.
Comparison with Similar Compounds
Rel-(1r,4r)-4-((2-amino-3,5-dibromobenzyl)(hydroxy)amino)cyclohexan-1-ol can be compared with other similar compounds, such as:
Rel-(1r,4r)-4-((2-amino-3,5-dichlorobenzyl)(hydroxy)amino)cyclohexan-1-ol: This compound has chlorine atoms instead of bromine, which may affect its reactivity and biological activity.
Rel-(1r,4r)-4-((2-amino-3,5-difluorobenzyl)(hydroxy)amino)cyclohexan-1-ol: The presence of fluorine atoms can influence the compound’s stability and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of bromine atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18Br2N2O2 |
|---|---|
Molecular Weight |
394.10 g/mol |
IUPAC Name |
4-[(2-amino-3,5-dibromophenyl)methyl-hydroxyamino]cyclohexan-1-ol |
InChI |
InChI=1S/C13H18Br2N2O2/c14-9-5-8(13(16)12(15)6-9)7-17(19)10-1-3-11(18)4-2-10/h5-6,10-11,18-19H,1-4,7,16H2 |
InChI Key |
BENDCXQSEULQKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N(CC2=C(C(=CC(=C2)Br)Br)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13038378.png)










![1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine hydrochloride](/img/structure/B13038443.png)
![(1R,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13038446.png)
